MFCD11842597
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Overview
Description
MFCD11842597 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of MFCD11842597 involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as [specific chemicals].
Step 2: Reaction conditions involving [specific temperatures, pressures, and catalysts].
Step 3: Purification and isolation of the final product using techniques such as [distillation, crystallization, etc.].
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
MFCD11842597 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with reducing agents to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].
Common reagents and conditions used in these reactions include [specific oxidizing agents, reducing agents, solvents, and catalysts]. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD11842597 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD11842597 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical or physiological responses]. The pathways involved may include [specific signaling pathways or metabolic processes].
Comparison with Similar Compounds
MFCD11842597 can be compared with other similar compounds, such as [list of similar compounds]. Its uniqueness lies in its [specific properties or reactivity], which distinguishes it from other compounds in its class. For example, it may have a higher stability or reactivity under certain conditions, making it more suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more uses and benefits.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c1-10(27)11-4-2-6-13(8-11)23-17(28)15-16(22)26(25-24-15)14-7-3-5-12(9-14)18(19,20)21/h2-9H,22H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGELRSZDZGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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